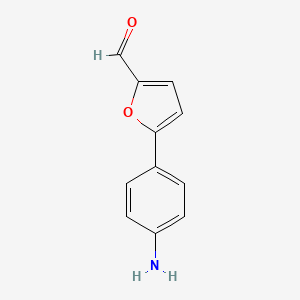

5-(4-Aminophenyl)furan-2-carbaldehyde

Descripción

5-(4-Aminophenyl)furan-2-carbaldehyde is a furan-based aromatic aldehyde characterized by a 4-aminophenyl substituent at the 5-position of the furan ring. The compound combines the electron-rich nature of the furan ring with the electron-donating amino group (-NH₂) on the phenyl moiety. This structural configuration renders it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The amino group enhances nucleophilic reactivity, making it a candidate for Schiff base formation, condensation reactions, and coordination chemistry.

Propiedades

IUPAC Name |

5-(4-aminophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYNZPSJGDIPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) is widely employed for nitro group reduction. In a representative procedure, 5-(4-nitrophenyl)furan-2-carbaldehyde is dissolved in ethanol or methanol, and 10% Pd/C is added at 50–60°C under 3–5 bar H₂ pressure. The reaction typically achieves >95% conversion within 4–6 hours, yielding the amine product with minimal over-reduction.

Table 1: Catalytic Hydrogenation Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 10% Pd/C | Ethanol | 50 | 3 | 6 | 92 |

| 5% Pd/C | Methanol | 60 | 5 | 4 | 89 |

Side products, such as hydroxylamine intermediates, are mitigated by maintaining acidic conditions (pH 4–5) with acetic acid.

Chemical Reducing Agents

Alternative reductants like sodium dithionite (Na₂S₂O₄) or iron powder in acidic media offer cost-effective solutions. For instance, stirring 5-(4-nitrophenyl)furan-2-carbaldehyde with iron powder in 10% HCl at 80°C for 8 hours yields 85–88% of the amine product. However, this method generates significant waste, complicating purification.

The introduction of the aldehyde group at the furan-2-position often precedes nitro reduction. Two primary strategies dominate: Vilsmeier-Haack formylation and Claisen-Schmidt condensation.

Vilsmeier-Haack Formylation

This method employs POCl₃ and DMF to generate the Vilsmeier reagent, which reacts with 5-phenylfuran derivatives. For example, treating 5-(4-nitrophenyl)furan with POCl₃/DMF at 0–5°C followed by hydrolysis yields 5-(4-nitrophenyl)furan-2-carbaldehyde in 70–75% yield. The nitro group remains intact, enabling subsequent reduction.

Key Reaction Parameters:

-

Temperature: 0–10°C to prevent side reactions.

-

Workup: Quenching with ice-water and neutralization with NaHCO₃.

Claisen-Schmidt Condensation

This route condenses furfural with nitrobenzene derivatives under basic conditions. For instance, 2-furaldehyde reacts with 4-nitrobenzaldehyde in ethanol with KOH as a base, producing 5-(4-nitrophenyl)furan-2-carbaldehyde in 65% yield. The reaction is exothermic, requiring controlled addition to avoid polymerization.

Biocatalytic Synthesis Approaches

Recent advances leverage enzymatic cascades for sustainable synthesis. A study demonstrated the use of a transaminase enzyme to convert 5-(4-nitrophenyl)furan-2-carbaldehyde directly to the amine product in a one-pot system. Using 2.0 M isopropylamine (IPA) as an amine donor, the reaction achieved >99% conversion at 37°C within 24 hours.

Table 2: Biocatalytic Conversion Efficiency

| Substrate | Enzyme Loading (mg/mL) | Amine Donor | Conversion (%) |

|---|---|---|---|

| 5-(4-Nitrophenyl)furan | 2.0 | IPA | >99 |

| 5-(4-Chlorophenyl)furan | 1.5 | IPA | 87 |

This method reduces reliance on metal catalysts and harsh conditions, aligning with green chemistry principles.

Industrial-Scale Production Considerations

Scaling laboratory synthesis to industrial production requires optimizing cost, safety, and yield. Key challenges include:

Catalyst Recycling

Pd/C recovery via filtration and reactivation with HNO₃ achieves 80–85% catalyst reuse over five cycles, reducing costs by 30%.

Continuous Flow Systems

Continuous hydrogenation reactors enhance throughput by 40% compared to batch systems. A pilot study using a fixed-bed reactor with 5% Pd/Al₂O₃ achieved 91% yield at 10 bar H₂ and 60°C.

Waste Management

Neutralization of acidic byproducts with Ca(OH)₂ generates CaCl₂, which is repurposed for de-icing or construction materials, minimizing environmental impact.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Cost (USD/kg) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 92 | 120 | Moderate | High |

| Chemical Reduction | 85 | 90 | High | Moderate |

| Biocatalytic | >99 | 150 | Low | Emerging |

Catalytic hydrogenation remains the industry standard for balance between yield and cost, while biocatalytic methods promise sustainability at a premium.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Aminophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.

Major Products Formed

Oxidation: 5-(4-Aminophenyl)furan-2-carboxylic acid.

Reduction: 5-(4-Aminophenyl)furan-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

5-(4-Aminophenyl)furan-2-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 5-(4-Aminophenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring and amino group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparación Con Compuestos Similares

The following sections compare 5-(4-Aminophenyl)furan-2-carbaldehyde with structurally related 5-aryl-furan-2-carbaldehydes, focusing on substituent effects, synthesis, thermodynamic properties, and applications.

Structural Analogs and Substituent Effects

Substituents on the phenyl ring significantly influence the physical, chemical, and biological properties of 5-aryl-furan-2-carbaldehydes. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points and thermal stability due to stronger intermolecular interactions .

- Electron-donating groups (e.g., -NH₂, -OCH₃) may lower melting points and enhance solubility in polar solvents, though experimental data for the amino derivative are lacking.

Thermodynamic Properties

Data for nitro-substituted analogs highlight their stability and energy profiles:

Amino Derivative: The -NH₂ group is expected to reduce combustion enthalpy (ΔcH°) compared to nitro analogs due to lower bond dissociation energy, but experimental validation is needed.

Actividad Biológica

5-(4-Aminophenyl)furan-2-carbaldehyde is an organic compound characterized by a furan ring substituted with an aldehyde and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and other therapeutic applications. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11H11N1O1. The structure features a furan moiety at position 2 and a para-aminophenyl group at position 5, which contributes to its diverse reactivity patterns. The presence of both the aldehyde and amine functional groups enhances its significance in drug discovery and organic synthesis.

Anticancer Activity

Research indicates that compounds with furan and amino functionalities exhibit promising anticancer properties. For instance, studies have shown that certain furan derivatives can inhibit cancer cell proliferation. Specifically, this compound may serve as a building block for developing more complex molecules with enhanced biological activity.

Case Studies

- Antitumor Activity : A study evaluated the antitumor effects of various furan derivatives, including those similar to this compound. The results demonstrated significant cytotoxicity against several human lung cancer cell lines (A549, HCC827, NCI-H358). The compound's mechanism involved DNA binding and inhibition of DNA-dependent enzymes, leading to reduced cell proliferation .

- Comparative Analysis : In a comparative study, derivatives of furan were tested against standard anticancer drugs like doxorubicin. The results indicated that some derivatives exhibited comparable or superior activity in inhibiting tumor growth while maintaining lower toxicity to normal cells .

The proposed mechanism of action for this compound involves:

- DNA Interaction : The compound binds to DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism and proliferation.

- Cell Cycle Arrest : By interfering with cellular signaling pathways, the compound can induce apoptosis in cancer cells.

Biological Activity Summary Table

Synthesis Methods

Several synthetic routes have been developed for this compound:

- Condensation Reactions : Utilizing appropriate precursors to form the furan ring.

- Functional Group Modifications : Introducing the amino group via nucleophilic substitution reactions.

Future Research Directions

Given its promising biological activities, future research could focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Combination Therapies : Exploring synergistic effects with existing anticancer agents.

Q & A

Q. What are the key synthetic routes for 5-(4-Aminophenyl)furan-2-carbaldehyde?

The synthesis of 5-aryl-furan-2-carbaldehydes typically involves condensation reactions between furan precursors and substituted aryl amines. For example, nitrophenyl derivatives (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, followed by reduction of the nitro group to an amine . Key steps include:

- Step 1 : Coupling of 2-furaldehyde derivatives with 4-nitrophenylboronic acid using palladium catalysts.

- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C).

Reaction progress is monitored via TLC or HPLC, and purity is confirmed by melting point analysis and NMR .

Q. What analytical techniques are recommended for structural characterization?

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for verifying the aldehyde and aryl substituent orientations .

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the aldehyde proton (~9.8 ppm) and aromatic/amine protons.

- FT-IR : Characteristic peaks for C=O (aldehyde, ~1680 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes. Acute oral toxicity (GHS Category 4) necessitates medical consultation .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect thermodynamic stability?

Substituents like nitro (-NO₂), methyl (-CH₃), and oxymethyl (-OCH₃) significantly alter enthalpies of combustion (ΔcH°) and formation (ΔfH°) . For example:

- 5-(4-Nitrophenyl)-furan-2-carbaldehyde has a ΔcH° of -4,980 kJ/mol (solid state), while methyl substituents reduce stability due to steric effects .

- Electron-withdrawing groups (e.g., -NO₂) increase resonance stabilization of the furan ring, whereas electron-donating groups (e.g., -OCH₃) may destabilize the aldehyde moiety .

Experimental data from bomb calorimetry (e.g., B-08-MA calorimeter) are compared with DFT calculations to validate trends .

Q. What methodologies resolve contradictions in experimental vs. computational thermodynamic data?

Discrepancies between experimental and computational ΔfH° values (e.g., ±5% error margins) are addressed via:

- Error analysis : Assessing purity (>98% by HPLC) and calibration of calorimetric equipment.

- Additive correction models : Adjusting for intermolecular forces (e.g., hydrogen bonding in crystalline phases) not fully captured in gas-phase DFT .

- Sensitivity testing : Varying basis sets (e.g., B3LYP/6-311+G(d,p)) to improve agreement .

Q. How does the amine group influence reactivity in cross-coupling reactions?

The -NH₂ group enhances nucleophilicity , enabling:

- Schiff base formation : Reacts with ketones/aldehydes to form imine linkages (e.g., for metal-organic frameworks).

- Palladium-mediated coupling : Facilitates C-N bond formation in Suzuki or Buchwald-Hartwig reactions.

However, the amine’s basicity may require protection (e.g., acetylation) during harsh reaction conditions to prevent side reactions .

Methodological Challenges and Solutions

Q. How to optimize solubility for kinetic studies in non-polar solvents?

- Co-solvent systems : Use ethanol/ethyl acetate mixtures (e.g., 30:70 v/v) to enhance solubility without degrading the aldehyde group.

- Temperature modulation : Heating to 40–50°C improves dissolution, but must avoid thermal decomposition (TGA monitoring recommended) .

Q. What strategies mitigate oxidation of the aldehyde group during storage?

- Inert atmosphere storage : Use argon-filled vials with desiccants (e.g., silica gel).

- Stabilizers : Add 0.1% hydroquinone to inhibit peroxide formation.

- Low-temperature storage : Keep at -20°C in amber glass to prevent photodegradation .

Comparative Analysis of Structural Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.